molecular formula C10H12ClF2N B1434043 (1r,3r)-3-(3,5-Difluorophenyl)cyclobutan-1-amine hydrochloride CAS No. 1807896-13-4

(1r,3r)-3-(3,5-Difluorophenyl)cyclobutan-1-amine hydrochloride

Cat. No. B1434043
M. Wt: 219.66 g/mol
InChI Key: RUPUYGJYUPLGAV-UHFFFAOYSA-N
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Description

(1r,3r)-3-(3,5-Difluorophenyl)cyclobutan-1-amine hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Reactivity

  • Diastereo- and Enantioselective Synthesis : The compound is involved in synthetic methods producing polysubstituted aminocyclobutanes and aminocyclopropanes, crucial in biologically active compounds. Enhanced reactivity in strained trisubstituted alkenes and regioselectivity variations were observed, with computational investigation providing insights into these phenomena (Feng, Hao, Liu & Buchwald, 2019).

Chemical Properties and Interactions

  • Dimerization and Crystal Structure Analysis : A fluorinated dibenzylideneacetone dimerizes under sunlight in chloroform to form a cyclobutane derivative. The study discusses the crystal structure, explaining why no topochemical dimerization occurs in the solid state (Schwarzer & Weber, 2014).

Application in Organic Chemistry

  • Cyclobutane Group : The cyclobutane ring system, like the one in the specified compound, shows greater resistance to various reagents compared to cyclopropane structures. Nuclear magnetic resonance studies suggest interesting conformations in these compounds (Uff, 1964).

Medicinal Chemistry Applications

  • Analog Synthesis : Synthesis of cyclobutyl analogs of adenosine and guanosine was performed, leading to compounds with no antiviral activity, indicating the importance of structural modification in drug design (Boumchita, Legraverend, Bisagni & Huel, 1990).

Large-Scale Stereoselective Processes

  • Large-Scale Synthesis : The development of a large-scale stereoselective process for a similar compound, (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, was reported. This process is significant for large-scale pharmaceutical production (Han et al., 2007).

properties

IUPAC Name

3-(3,5-difluorophenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-8-1-6(2-9(12)5-8)7-3-10(13)4-7;/h1-2,5,7,10H,3-4,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPUYGJYUPLGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,3r)-3-(3,5-Difluorophenyl)cyclobutan-1-amine hydrochloride

CAS RN

1807896-13-4
Record name 3-(3,5-difluorophenyl)cyclobutan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1r,3r)-3-(3,5-Difluorophenyl)cyclobutan-1-amine hydrochloride
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(1r,3r)-3-(3,5-Difluorophenyl)cyclobutan-1-amine hydrochloride
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(1r,3r)-3-(3,5-Difluorophenyl)cyclobutan-1-amine hydrochloride
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(1r,3r)-3-(3,5-Difluorophenyl)cyclobutan-1-amine hydrochloride
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(1r,3r)-3-(3,5-Difluorophenyl)cyclobutan-1-amine hydrochloride
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(1r,3r)-3-(3,5-Difluorophenyl)cyclobutan-1-amine hydrochloride

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